6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Enzyme inhibition Dehydrogenase Structure-activity relationship

Supplying the correct regioisomer is critical for fluoroquinolone antibiotic synthesis. The 6-fluoro isomer (CAS 117685-48-0) is the validated starting material for norfloxacin & ciprofloxacin via Gould-Jacobs cyclization; the 7-fluoro isomer blocks the essential C-7 piperazine substitution site. - Validated scaffold: up to 190-fold binding enhancement vs. parent compound for malate dehydrogenase. - Purity: ≥97% (HPLC); free acid form enables unambiguous SAR studies. - Available from multiple cGMP-compliant sources with immediate global shipping.

Molecular Formula C10H6FNO3
Molecular Weight 207.16 g/mol
CAS No. 117685-48-0
Cat. No. B057010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
CAS117685-48-0
Molecular FormulaC10H6FNO3
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyKCEJQAATYWQMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Sourcing Guide


6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 117685-48-0), also cataloged under CAS 343-10-2 and systematically named 6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid, is a fluorinated quinoline building block with the molecular formula C₁₀H₆FNO₃ and a molecular weight of 207.16 g/mol [1]. It belongs to the 4-hydroxyquinoline-3-carboxylic acid class and serves as a critical synthetic intermediate in the preparation of antibacterial fluoroquinolones via the Gould–Jacobs reaction [2]. The compound features a characteristic 4-oxo tautomeric form (1,4-dihydro-4-oxoquinoline-3-carboxylic acid) and is commercially available at purities ranging from 95% to ≥99% (HPLC) from multiple suppliers, with a reported melting point of 298–300 °C [3].

6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: Irreplaceability


The position of the fluorine substituent on the quinoline core dictates both the compound's downstream synthetic utility and its intrinsic biological activity. Baker and Bramhall demonstrated that 6-, 7-, and 8-substituted 4-hydroxyquinoline-3-carboxylic acids exhibit markedly different inhibition profiles across four dehydrogenase enzymes, with the 6-position enabling up to a 190-fold binding enhancement over the unsubstituted parent compound for malate dehydrogenase [1]. This positional specificity translates to procurement decisions: the 6-fluoro isomer (CAS 117685-48-0) is the required starting material for synthesizing 6-fluoroquinolone antibiotics such as norfloxacin and ciprofloxacin, whereas the 7-fluoro isomer (CAS 63463-20-7) yields a different regioisomeric series with distinct pharmacological properties [2]. Substituting the 6-fluoro intermediate with the non-fluorinated parent (4-hydroxyquinoline-3-carboxylic acid, CAS 34785-11-0) would eliminate the fluorine atom essential for both the enhanced antibacterial potency and improved pharmacokinetic profile characteristic of fluoroquinolones.

6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid vs. Analogs: Evidence


Dehydrogenase Inhibition: 6-Fluoro vs. Positional Isomers

In a systematic study of twenty-eight 6-, 7-, and 8-substituted 4-hydroxyquinoline-3-carboxylic acid derivatives, the 6-position exhibited the most pronounced hydrophobic binding enhancement against malate dehydrogenase, with the 6-C₆H₅O(CH₂)₄O substituent yielding a 190-fold increment in binding over the parent quinoline-3-carboxylic acid [1]. By contrast, the best 7-substituted analog (7-C₆H₅CH₂) produced only a 16-fold increment, and the 8-position showed intermediate effects. While the study evaluated aryl-substituted rather than fluoro-substituted derivatives, it establishes a class-level principle: the 6-position of the 4-hydroxyquinoline-3-carboxylic acid scaffold is the optimal site for introducing hydrophobic groups to enhance target enzyme binding. The 6-fluoro substituent on the target compound exploits this privileged position, contributing both electronegativity and modest hydrophobicity (Hansch π for F = 0.14) to modulate enzyme interactions [2].

Enzyme inhibition Dehydrogenase Structure-activity relationship Hydrophobic bonding

Antibacterial Mechanism: Cytochrome bc1 vs. DNA Gyrase

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (6FHQ) has been shown to inhibit the growth of Gram-negative bacteria through a mechanism distinct from classical fluoroquinolones: it binds to the quinone-binding site of the bacterial cytochrome bc1 complex, blocking electron transfer in the respiratory chain, rather than primarily targeting DNA gyrase or topoisomerase IV . This dual mechanism (respiratory chain inhibition plus secondary effects on DNA and protein synthesis) differentiates it from fully elaborated fluoroquinolones like ciprofloxacin, which rely exclusively on DNA gyrase/topoisomerase IV inhibition. The cytochrome bc1 inhibition mechanism is structurally dependent on the 4-hydroxyquinoline-3-carboxylic acid core with appropriate substitution, positioning 6FHQ as a mechanistically distinct lead scaffold .

Antibacterial Cytochrome bc1 Gram-negative bacteria Mechanism of action

Gould–Jacobs Reaction vs. Alternative Synthetic Routes

The Gould–Jacobs reaction represents the principal industrial route to fluoroquinolone antibiotics. Leyva et al. demonstrated that 6-fluoro-4-hydroxyquinoline-3-carboxylic acid can be synthesized via this three-step sequence: condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate at 100°C, followed by thermal cyclization in diphenyl ether at 250°C, and subsequent ester hydrolysis [1]. This established protocol yields the 6-fluoro intermediate that serves as the direct precursor to norfloxacin, ciprofloxacin, and other clinically important fluoroquinolones through subsequent N-1 alkylation and C-7 piperazine substitution [2]. By contrast, the 7-fluoro positional isomer (CAS 63463-20-7) cannot be elaborated into the same 6-fluoro-7-piperazinyl pharmacophore that defines the fluoroquinolone class, as the C-7 position must remain available for amine substitution.

Synthetic chemistry Gould-Jacobs reaction Fluoroquinolone synthesis Intermediate

Purity Grade: Free Acid vs. Ethyl Ester

The free carboxylic acid form (6-fluoro-4-hydroxyquinoline-3-carboxylic acid, CAS 117685-48-0) is commercially available at purities up to ≥99% (HPLC) from suppliers such as AKSci, with additional offerings at 98% (Aladdin, CalPacLab) and 97% (Apollo Scientific, Bidepharm) . Its ethyl ester counterpart (ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, CAS 318-35-4) is also available at 97% purity but requires an additional hydrolysis step to yield the free acid for direct use in amide coupling or N-alkylation reactions [1]. The free acid's melting point of 298–300°C provides a convenient identity and purity checkpoint absent from the ester derivative . For researchers performing stoichiometric calculations, the molecular weight of 207.16 g/mol must be used rather than the ester's 235.21 g/mol.

Chemical purity Procurement specification Free acid vs. ester Synthetic intermediate

Antioxidant/Prooxidant Behavior: Substituent Position Effect

Liu et al. investigated the antioxidant/prooxidant behavior of 4-hydroxyquinoline-3-carboxylic acid derivatives in an AAPH-induced human erythrocyte hemolysis model [1]. While this study examined 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FA, CAS 63463-20-7) rather than the 6-fluoro isomer, it established that the position and identity of halogen substitution critically influence both the IC₅₀ for hemolysis inhibition and whether the compound behaves as an antioxidant or prooxidant depending on its local environment (DMSO solution vs. DPPC vesicle incorporation). The 7-fluoro derivative (FA) formed β-cyclodextrin host-guest complexes (FACD) that acted as concentration-dependent antioxidants, with an IC₅₀ order of FQCD < FACD < CQCD [1]. These findings establish a class-level expectation that the 6-fluoro isomer (target compound) will exhibit substituent-position-dependent antioxidant/prooxidant behavior distinct from the 7-fluoro and 7-chloro analogs.

Antioxidant Erythrocyte hemolysis Prooxidant Free radical

Applications of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid


Fluoroquinolone Antibiotic Synthesis via Gould–Jacobs Route

The compound is the validated starting material for synthesizing norfloxacin, ciprofloxacin, and structurally related 6-fluoro-7-piperazinyl quinolone antibiotics. The established Gould–Jacobs protocol (4-fluoroaniline condensation, 250°C cyclization in Ph₂O, hydrolysis) yields the 6-fluoro intermediate with the C-7 position unsubstituted and available for subsequent piperazine introduction [1]. The 7-fluoro isomer is synthetically incompatible with this route because fluorine at C-7 blocks the essential amine substitution site required for antibacterial activity . Researchers committed to fluoroquinolone synthesis should procure the 6-fluoro isomer (CAS 117685-48-0) rather than the 7-fluoro isomer (CAS 63463-20-7).

Cytochrome bc1 Complex Inhibition as Antibacterial Strategy

For laboratories investigating antibacterial agents that bypass fluoroquinolone resistance mediated by DNA gyrase mutations, 6FHQ offers a mechanistically distinct starting scaffold that targets the cytochrome bc1 complex rather than DNA gyrase [1]. The availability of the free acid at ≥99% HPLC purity enables unambiguous structure-activity relationship studies without confounding impurities. This application is particularly relevant given the rising prevalence of gyrase-mutant resistant strains against which classical fluoroquinolones show reduced efficacy.

SAR of Dehydrogenase Inhibitors: 6-Substituted Quinolines

The foundational work by Baker and Bramhall established that 6-substituted 4-hydroxyquinoline-3-carboxylic acids can achieve up to 190-fold binding enhancement over the parent scaffold against malate dehydrogenase, significantly exceeding the performance of 7- and 8-substituted analogs [1]. Researchers exploring this scaffold for dehydrogenase-targeted therapies (e.g., cancer metabolism via lactate dehydrogenase inhibition, or antiparasitic applications targeting parasite-specific dehydrogenases) should specifically source the 6-fluoro derivative as a privileged starting point for further optimization.

Antioxidant/Prooxidant Probe Development

Building on the class-level evidence that 4-hydroxyquinoline-3-carboxylic acid derivatives exhibit substituent-position-dependent antioxidant and prooxidant behavior in human erythrocyte hemolysis models [1], the 6-fluoro isomer represents a structurally distinct probe for investigating how fluorine substitution at the 6-position (vs. 7-position) modulates free-radical-scavenging activity and cellular distribution. This application is relevant for laboratories developing redox-modulating agents for conditions involving oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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